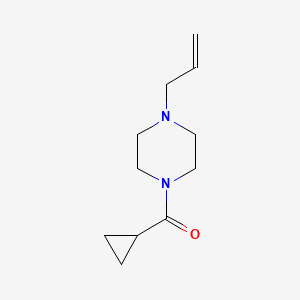![molecular formula C18H21NO3S B5305748 N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(phenylthio)acetamide](/img/structure/B5305748.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(phenylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(phenylthio)acetamide, also known as 'ETA' is a chemical compound that has been studied extensively due to its potential applications in scientific research. ETA is a member of the phenethylamine class of compounds, which are known to have various biological and pharmacological effects.
Mecanismo De Acción
The mechanism of action of ETA is not fully understood, but it is believed to act as a dopamine transporter blocker, which results in an increase in the levels of dopamine in the brain. ETA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
ETA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. ETA has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, ETA has been shown to increase the levels of dopamine in the brain, which may have implications for the treatment of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ETA has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. ETA has also been shown to have low toxicity in animal models. However, there are also some limitations to the use of ETA in lab experiments. It has a relatively short half-life and may require frequent dosing in animal models. Additionally, the mechanism of action of ETA is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of ETA. One potential direction is the further investigation of its anti-tumor properties. ETA has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies may help to elucidate its mechanism of action and potential therapeutic applications. Another potential direction is the use of ETA as a tool for studying the function of the dopamine transporter in the brain. ETA has been shown to increase the levels of dopamine in the brain, and further studies may help to clarify its role in dopaminergic signaling. Finally, the development of more potent and selective ETA analogs may have implications for the treatment of various diseases, including Parkinson's disease and cancer.
Conclusion:
In conclusion, ETA is a chemical compound that has been studied extensively for its potential applications in scientific research. It has been shown to have various biological and pharmacological effects, including anti-inflammatory, analgesic, and anti-tumor properties. ETA has also been studied for its potential use as a tool for studying the function of the dopamine transporter in the brain. While there are still some limitations to the use of ETA in lab experiments, there are several future directions for its study, including the investigation of its anti-tumor properties and the development of more potent and selective analogs.
Métodos De Síntesis
ETA can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxyphenylacetonitrile with thioanisole in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the acetylation of the reduced intermediate with acetic anhydride.
Aplicaciones Científicas De Investigación
ETA has been studied extensively for its potential applications in scientific research. It has been shown to have various biological and pharmacological effects, including anti-inflammatory, analgesic, and anti-tumor properties. ETA has also been studied for its potential use as a tool for studying the function of the dopamine transporter in the brain.
Propiedades
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-13(14-9-10-16(21-2)17(11-14)22-3)19-18(20)12-23-15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCXMECKYLWBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(phenylsulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide](/img/structure/B5305700.png)
![(2S*,4S*,5R*)-4-{[(2-hydroxyethyl)(methyl)amino]carbonyl}-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B5305705.png)
![2-tert-butyl-6-[(isopropylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5305717.png)

![2-(octylsulfonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5305741.png)
![methyl 4-{5-[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5305745.png)
![methyl 2-(3-bromobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305756.png)
![2-phenoxy-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5305761.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5305774.png)
![4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}-2,6-dimethylphenol](/img/structure/B5305779.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5305783.png)